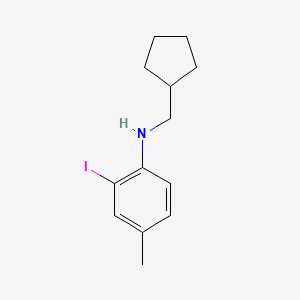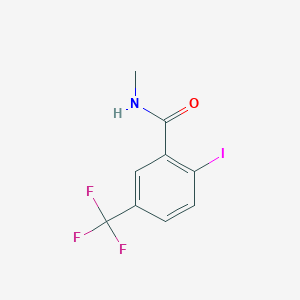
N-(Cyclobutylmethyl)-2-iodo-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclobutylmethyl)-2-iodo-4-methylaniline: is an organic compound that features a cyclobutylmethyl group attached to an aniline ring, which is further substituted with an iodine atom at the 2-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclobutylmethyl)-2-iodo-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and cyclobutylmethyl chloride.
N-Alkylation: The first step involves the N-alkylation of 2-iodoaniline with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(Cyclobutylmethyl)-2-iodo-4-methylaniline can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like nitro or hydroxyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitro group to an amino group or to reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or THF; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from 0°C to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed:
Substitution Reactions: Formation of azides, nitriles, and other substituted anilines.
Oxidation Reactions: Formation of nitroanilines, hydroxylanilines, and other oxidized derivatives.
Reduction Reactions: Formation of aminoanilines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Cyclobutylmethyl)-2-iodo-4-methylaniline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique structural features make it suitable for various applications in material science and nanotechnology.
Wirkmechanismus
The mechanism of action of N-(Cyclobutylmethyl)-2-iodo-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclobutylmethyl group and iodine atom can influence the binding affinity and selectivity of the compound towards its target. The exact pathways and molecular interactions involved can vary depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
N-(Cyclopropylmethyl)-2-iodo-4-methylaniline: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N-(Cyclobutylmethyl)-2-bromo-4-methylaniline: Similar structure but with a bromine atom instead of an iodine atom.
N-(Cyclobutylmethyl)-2-iodo-4-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(Cyclobutylmethyl)-2-iodo-4-methylaniline is unique due to the presence of the cyclobutylmethyl group and the iodine atom. These structural features can influence the compound’s reactivity, binding affinity, and selectivity in various chemical and biological contexts. The combination of these features makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-2-iodo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c1-9-5-6-12(11(13)7-9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHXRGLUVZKGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159784.png)
![3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159787.png)
![1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene](/img/structure/B8159798.png)
